(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol
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Overview
Description
(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions.
Attachment of the Cyclopropylamino Group:
Formation of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-(cyclopropylamino)pyridin-3-yl)methanol: Similar structure but with a pyridine ring instead of a piperidine ring.
(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-Benzyl-4-(cyclopropylamino)piperidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
[1-benzyl-4-(cyclopropylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H24N2O/c19-12-14-11-18(10-13-4-2-1-3-5-13)9-8-16(14)17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
InChI Key |
WWPZFQYURITYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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